(4-Methanesulfonyl-3-methylphenyl)boronic acid
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Overview
Description
(4-Methanesulfonyl-3-methylphenyl)boronic acid is an organoboron compound with the molecular formula C8H11BO4S. It is a boronic acid derivative characterized by the presence of a methanesulfonyl group and a methyl group attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of cross-coupling reactions .
Mechanism of Action
Target of Action
The primary target of (4-Methanesulfonyl-3-methylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of carbon–carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
It is known that the compound is relatively stable, readily prepared, and generally environmentally benign , which may influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of carbon–carbon bonds . This is a crucial step in the synthesis of various organic compounds, contributing to the success of the SM coupling reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM coupling reaction, in which this compound plays a key role, benefits from exceptionally mild and functional group tolerant reaction conditions . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (4-Methanesulfonyl-3-methylphenyl)boronic acid are largely defined by its role in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . The this compound acts as a boron reagent, which is transferred from boron to palladium during the transmetalation phase of the reaction .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily associated with its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid moiety of the compound forms a complex with a palladium catalyst. This complex then undergoes transmetalation, during which the boronic acid group is transferred to the palladium atom . This process facilitates the formation of new carbon-carbon bonds, which is a key step in many synthetic procedures .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal storage conditions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methanesulfonyl-3-methylphenyl)boronic acid typically involves the reaction of 4-bromo-3-methylbenzenesulfonyl chloride with a boronic acid derivative. The reaction is carried out under inert atmosphere conditions, often using palladium catalysts to facilitate the coupling process. The reaction conditions generally include temperatures ranging from 50°C to 100°C and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters are optimized to maximize efficiency and minimize waste, adhering to green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
(4-Methanesulfonyl-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The compound can be oxidized to form corresponding sulfone derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the boronic acid moiety.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Nucleophiles: For substitution reactions, common nucleophiles include amines and alcohols.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Sulfone Derivatives: Resulting from oxidation reactions.
Substituted Phenylboronic Acids: From nucleophilic substitution reactions.
Scientific Research Applications
(4-Methanesulfonyl-3-methylphenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- (4-Methanesulfonylphenyl)boronic acid
- (4-Methanesulfonyl-3-methoxyphenyl)boronic acid
- (4-Methanesulfonyl-3-fluorophenyl)boronic acid
Uniqueness
(4-Methanesulfonyl-3-methylphenyl)boronic acid is unique due to the presence of both a methanesulfonyl group and a methyl group on the phenyl ring. This combination enhances its reactivity and makes it particularly useful in Suzuki-Miyaura coupling reactions compared to other similar boronic acids .
Properties
IUPAC Name |
(3-methyl-4-methylsulfonylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4S/c1-6-5-7(9(10)11)3-4-8(6)14(2,12)13/h3-5,10-11H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXHZJUIACFVQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)S(=O)(=O)C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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